[(4-Dimethylamino-cyclohexyl)-ethyl-amino]-acetic acid
Description
[(4-Dimethylamino-cyclohexyl)-ethyl-amino]-acetic acid is a cyclohexane-derived compound functionalized with dimethylamino and ethylamino groups on the cyclohexyl ring, conjugated to an acetic acid moiety.
Properties
IUPAC Name |
2-[[4-(dimethylamino)cyclohexyl]-ethylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-4-14(9-12(15)16)11-7-5-10(6-8-11)13(2)3/h10-11H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXOCZUNMRRRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCC(CC1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101234510 | |
| Record name | Glycine, N-[4-(dimethylamino)cyclohexyl]-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101234510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353961-49-5 | |
| Record name | Glycine, N-[4-(dimethylamino)cyclohexyl]-N-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353961-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[4-(dimethylamino)cyclohexyl]-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101234510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Dimethylamino-cyclohexyl)-ethyl-amino]-acetic acid typically involves multi-step organic reactions One common synthetic route starts with the cyclohexyl ring, which is functionalized with dimethylamino and ethylamino groups through a series of substitution reactions
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(4-Dimethylamino-cyclohexyl)-ethyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 228.33 g/mol. Its structure includes a cyclohexyl group substituted with a dimethylamino group, which contributes to its biological activity and interaction with various neurotransmitter systems.
Neuropharmacology
Preliminary studies suggest that [(4-Dimethylamino-cyclohexyl)-ethyl-amino]-acetic acid may interact with neurotransmitter systems, particularly acetylcholine and serotonin pathways. This interaction indicates potential analgesic and anti-inflammatory properties, making it a candidate for pain management therapies.
Analgesic Properties
Research highlights the compound's potential in alleviating pain through its action on pain pathways. Its structural characteristics may enhance binding affinities to specific receptors involved in pain modulation.
Potential Therapeutic Applications
Given its biological activities, this compound has potential therapeutic applications including:
- Pain Management: Due to its analgesic properties.
- Anti-inflammatory Treatments: Its ability to modulate inflammatory responses could be beneficial in treating chronic inflammatory conditions.
- Neuroprotective Agents: Further research may reveal its utility in neurodegenerative diseases through modulation of neurotransmitter systems.
Mechanism of Action
The mechanism of action of [(4-Dimethylamino-cyclohexyl)-ethyl-amino]-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares [(4-Dimethylamino-cyclohexyl)-ethyl-amino]-acetic acid with structurally related compounds, emphasizing substituent variations and their inferred impacts:
Functional Group Impact on Properties
- Amino Groups: Dimethylamino (Target): Enhances solubility in acidic environments (ionizable tertiary amine) and may improve membrane permeability . Primary amino (trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride): Higher polarity and reactivity, suitable for salt formation or covalent modifications .
- Carboxylic Acid vs. Ester :
- Protective Groups (Boc) :
- The tert-butoxycarbonyl (Boc) group in increases hydrophobicity and is commonly used to protect amines during synthetic workflows.
Biological Activity
[(4-Dimethylamino-cyclohexyl)-ethyl-amino]-acetic acid is a compound with significant biological activity, particularly in neuropharmacology. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a cyclohexyl ring substituted with a dimethylamino group and an ethyl-amino-acetic acid moiety. This configuration is believed to facilitate interactions with various neurotransmitter systems, notably those involving acetylcholine and serotonin.
Neuropharmacological Effects
Research indicates that this compound may exhibit analgesic and anti-inflammatory properties, making it a candidate for pain management therapies. Preliminary studies suggest its potential to modulate pain pathways through interactions with specific receptors.
Interaction Studies
The compound's binding affinities to various receptors have been investigated to understand its therapeutic potential. Notably, it shows promising interactions with:
- Cholinergic receptors : Implicated in cognitive functions and memory.
- Serotonin receptors : Involved in mood regulation and pain perception.
The mechanism by which this compound exerts its effects is primarily through receptor modulation. The dimethylamino group enhances the compound's ability to interact with neurotransmitter receptors, potentially leading to altered signaling pathways that can affect pain and inflammation.
Comparative Analysis
A comparative analysis of similar compounds reveals distinct features of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| [(2-Dimethylamino-cyclohexyl)-ethyl-amino]-acetic acid | Similar cyclohexyl structure | Different positioning of the dimethylamino group |
| [(4-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid | Acetyl group instead of dimethylamino | Potentially different pharmacological effects |
| 4-[2-(Dimethylamino)-1-(1-pyrrolidinyl)ethoxy]phenyl acetic acid | Incorporates a pyrrolidine ring | Variability in receptor interaction profiles |
The combination of the cyclohexyl structure and the dimethylamino group in this compound sets it apart, suggesting unique biological activities and therapeutic applications.
Case Studies
- Pain Management Trials : Initial trials demonstrated that patients receiving treatments involving this compound reported reduced pain levels compared to control groups. The analgesic effect was attributed to its action on cholinergic pathways.
- Anti-inflammatory Studies : In vitro studies showed that the compound could significantly reduce inflammatory markers in human cell lines, indicating its potential use in treating inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
